molecular formula C6H5ClN2O2S2 B13317851 3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride

3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride

Cat. No.: B13317851
M. Wt: 236.7 g/mol
InChI Key: HGCMCPGSJJYDFT-UHFFFAOYSA-N
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Description

3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride typically involves the reaction of 2-mercaptoimidazole with 1,3-dichloroacetone under phase-transfer catalysis conditions . The reaction is carried out in the presence of solid potassium carbonate and potassium iodide, with 18-crown-6 as the phase-transfer catalyst in toluene . The structure of the resulting compound is confirmed using X-ray structural analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C6H5ClN2O2S2

Molecular Weight

236.7 g/mol

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

InChI

InChI=1S/C6H5ClN2O2S2/c1-4-3-12-6-8-2-5(9(4)6)13(7,10)11/h2-3H,1H3

InChI Key

HGCMCPGSJJYDFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(N12)S(=O)(=O)Cl

Origin of Product

United States

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